molecular formula C24H25FN6O4 B243034 (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

Cat. No. B243034
M. Wt: 480.5 g/mol
InChI Key: SLHJJYYGOPERCT-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one, also known as FMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMP belongs to the class of pyrazolone derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Further research is needed to fully elucidate the mechanism of action of (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one.
Biochemical and Physiological Effects:
(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor activity. Additionally, (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been found to exhibit antioxidant activity, which may contribute to its therapeutic effects. Furthermore, (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one is its potent biological activity, which makes it a promising candidate for therapeutic applications. Additionally, (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one is readily available for research purposes and has a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one, including further studies on its mechanism of action, optimization of its chemical structure for increased potency and selectivity, and evaluation of its therapeutic potential in animal models and clinical trials. Additionally, (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one may have potential applications in other areas, such as neurodegenerative diseases and infectious diseases, which warrant further investigation.

Synthesis Methods

The synthesis of (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one involves a multi-step process that includes the reaction of 2-(4-nitrophenyl)hydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 2-(4-fluorobenzoyl)piperazine. The final step involves the condensation of the resulting intermediate with formaldehyde to yield (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one. The synthesis of (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been reported in several scientific journals, and the compound is readily available for research purposes.

Scientific Research Applications

(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-tumor agent. Several studies have shown that (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, (4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one has been shown to inhibit the growth of tumors in animal models, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C24H25FN6O4

Molecular Weight

480.5 g/mol

IUPAC Name

(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C24H25FN6O4/c1-17-21(24(33)30(27-17)18-6-8-19(9-7-18)31(34)35)16-26-10-11-28-12-14-29(15-13-28)23(32)20-4-2-3-5-22(20)25/h2-9,16,26H,10-15H2,1H3/b21-16+

InChI Key

SLHJJYYGOPERCT-LTGZKZEYSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/NCCN2CCN(CC2)C(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-]

SMILES

CC1=NN(C(=O)C1=CNCCN2CCN(CC2)C(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C1=CNCCN2CCN(CC2)C(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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